Sirtuin modulator 1

Description

Properties

IUPAC Name |

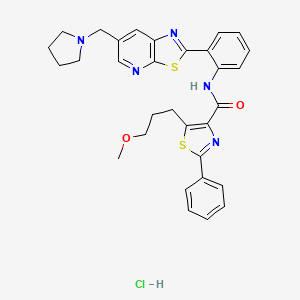

5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O2S2.ClH/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36;/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBDTOIPNDWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Novel SIRT1 Modulators: A Technical Guide for Researchers

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of a vast array of cellular processes, including metabolism, stress resistance, inflammation, and aging. Its central role in human physiology has made it a highly attractive therapeutic target for a multitude of age-related and metabolic diseases. Consequently, the discovery and development of novel small-molecule activators and inhibitors of SIRT1 have become a major focus of academic and industrial research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies, signaling pathways, and a curated dataset of known SIRT1 modulators. Detailed experimental protocols for key assays are provided to facilitate the identification and characterization of new chemical entities targeting SIRT1.

Introduction to SIRT1 Biology and Therapeutic Potential

SIRT1 is the most extensively studied of the seven mammalian sirtuins (SIRT1-7). It deacetylates a wide range of histone and non-histone protein substrates, thereby modulating their activity and influencing downstream cellular events.[1] The activity of SIRT1 is intrinsically linked to the cellular energy status through its dependence on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).

Activation of SIRT1 is generally considered to have therapeutic benefits in the context of diseases of aging, such as type 2 diabetes, cardiovascular disorders, and neurodegeneration.[2] Small-molecule activators of SIRT1, often referred to as STACs (Sirtuin-Activating Compounds), have been shown to mimic the effects of caloric restriction, a well-established intervention that extends lifespan and healthspan in various organisms.[2]

Conversely, inhibition of SIRT1 has shown promise in certain therapeutic areas, particularly in oncology.[3] Elevated SIRT1 activity has been observed in some cancer cells, where it can promote survival and chemoresistance.[3] Therefore, selective SIRT1 inhibitors are being investigated as potential anti-cancer agents.

Key Signaling Pathways Involving SIRT1

SIRT1 orchestrates a complex network of signaling pathways that are central to cellular homeostasis. Understanding these pathways is crucial for elucidating the mechanism of action of novel SIRT1 modulators.

References

The Role of SIRT1 in Cellular Aging and Senescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of cellular aging and senescence. Its activity, which is intrinsically linked to cellular energy status, influences a multitude of pathways that govern genomic stability, stress resistance, and metabolic homeostasis. A decline in SIRT1 expression or activity is a hallmark of the aging process, contributing to the accumulation of senescent cells and the onset of age-related pathologies. This technical guide provides a comprehensive overview of the molecular mechanisms by which SIRT1 modulates cellular senescence, details its impact on healthspan and lifespan, and offers detailed protocols for key experimental assays in this field of research.

Introduction: SIRT1 at the Crossroads of Aging and Metabolism

Cellular senescence is a state of irreversible growth arrest that plays a dual role in organismal health. While it acts as a potent tumor-suppressive mechanism and is crucial for embryonic development and wound healing, the accumulation of senescent cells with age contributes to tissue dysfunction and a plethora of age-related diseases. Senescent cells are characterized by distinct morphological and biochemical features, including an enlarged and flattened morphology, expression of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a complex pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP).

SIRT1 is a class III histone deacetylase that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor for its enzymatic activity. This dependency on NAD+ positions SIRT1 as a key sensor of the cell's metabolic state.[1][2] Its expression and activity have been shown to decline with age in various organisms, including mice.[3] Conversely, interventions that elevate SIRT1 activity, such as caloric restriction or the use of SIRT1-activating compounds (STACs), have been demonstrated to extend lifespan and improve healthspan in diverse model organisms.[4][5]

Molecular Mechanisms of SIRT1 in Senescence and Aging

SIRT1 exerts its anti-aging and anti-senescence effects through the deacetylation of a wide array of histone and non-histone protein substrates. This post-translational modification alters the function of key proteins involved in critical cellular processes.

Genomic Stability and DNA Damage Response

A primary driver of cellular senescence is the accumulation of DNA damage. SIRT1 plays a pivotal role in maintaining genomic integrity through multiple mechanisms:

-

DNA Repair: SIRT1 is recruited to sites of DNA double-strand breaks (DSBs) where it promotes DNA repair.[6][7] It deacetylates and activates several DNA repair proteins, including Ku70, NBS1, and WRN helicase, thereby enhancing both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.[6][8][9] SIRT1-deficient cells exhibit increased genomic instability and sensitivity to DNA damaging agents.[8]

-

Histone Deacetylation: As a histone deacetylase, SIRT1 can modulate chromatin structure.[2][4] By deacetylating histones, particularly H4K16Ac, SIRT1 promotes a more condensed chromatin state, which can protect DNA from damage and repress the expression of pro-senescence genes.[2]

Regulation of Key Signaling Pathways

SIRT1 directly interacts with and modulates the activity of several critical signaling pathways that are central to the induction and maintenance of cellular senescence.

-

The p53/p21 Pathway: The tumor suppressor p53 is a master regulator of the cell cycle and a key initiator of senescence in response to stress signals like DNA damage. SIRT1 directly deacetylates p53, which inhibits its transcriptional activity.[4][10] This deacetylation prevents p53 from inducing the expression of its downstream target, the cyclin-dependent kinase inhibitor p21, a potent enforcer of cell cycle arrest and senescence.[11] By suppressing the p53-p21 axis, SIRT1 can delay the onset of cellular senescence.[1]

-

The NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and a key driver of the SASP. SIRT1 can deacetylate the p65/RelA subunit of NF-κB, thereby inhibiting its transcriptional activity.[12] This action of SIRT1 helps to suppress the chronic pro-inflammatory state associated with aging and reduces the secretion of harmful SASP factors.[13]

-

The FOXO Pathway: Forkhead box O (FOXO) transcription factors are involved in stress resistance, metabolism, and longevity. SIRT1 can deacetylate and activate certain FOXO family members, such as FOXO3a and FOXO4.[14][15] This activation can promote the expression of genes involved in antioxidant defense and cell cycle arrest, contributing to cellular stress resistance.[15]

Quantitative Data on SIRT1's Impact on Lifespan and Healthspan

The activation of SIRT1 has been shown to have significant beneficial effects on both lifespan and healthspan in various model organisms. The following tables summarize key quantitative findings from preclinical studies.

| SIRT1 Activator | Model Organism | Diet | Effect on Lifespan | Healthspan Improvements | Reference |

| Resveratrol (B1683913) | Saccharomyces cerevisiae (Yeast) | Standard | 70% increase in lifespan | Increased DNA stability | [4] |

| SRT1720 | Mice | High-fat | Extended lifespan | Improved insulin (B600854) sensitivity, enhanced mitochondrial capacity | [16] |

| SRT1720 | Mice | Standard | Extended lifespan | Delayed onset of age-related metabolic diseases, improved general health | [16][17] |

| SIRT1 Overexpression | Mice (Brain-specific) | Standard | Increased lifespan in both males and females | Protection against age-associated neurodegeneration | [5][18] |

Signaling Pathways and Experimental Workflows

SIRT1 Signaling Pathways

The following diagrams illustrate the core signaling pathways through which SIRT1 modulates cellular aging and senescence.

Caption: SIRT1 deacetylates and inactivates p53, preventing p21 induction and cellular senescence.

Caption: SIRT1 suppresses the pro-inflammatory SASP by deacetylating and inhibiting NF-κB.

Experimental Workflows

The following diagrams outline the workflows for key experiments used to study SIRT1 and cellular senescence.

Caption: Workflow for Senescence-Associated β-Galactosidase (SA-β-gal) Staining.

Caption: Workflow for a Fluorometric SIRT1 Activity Assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SIRT1 and cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This histochemical assay is the most widely used biomarker for senescent cells, detecting β-galactosidase activity at pH 6.0, which is characteristic of senescent cells.[19][20]

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining solution: 1 mg/ml X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.[21]

-

Cultured cells on tissue culture dishes or slides

Protocol:

-

Wash the cells twice with PBS.

-

Fix the cells for 3-5 minutes at room temperature with the fixation solution. Note: Do not overfix, as this can weaken the staining.[21]

-

Wash the cells three times with PBS.

-

Add the staining solution to completely cover the cells.

-

Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, protected from light.[21] A blue color should develop in senescent cells.

-

Visualize and count the blue-stained cells using a light microscope.

Fluorometric SIRT1 Activity Assay

This assay measures the deacetylase activity of SIRT1 using a synthetic peptide substrate that becomes fluorescent upon deacetylation.

Materials:

-

Purified recombinant SIRT1 enzyme

-

Fluorogenic SIRT1 peptide substrate (e.g., Ac-RHKK(ac)-AMC)

-

NAD+

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated peptide)

-

SIRT1 inhibitor (e.g., Nicotinamide) for control wells

-

96-well black microplate

-

Fluorometer

Protocol:

-

Prepare a reaction mixture containing the SIRT1 assay buffer, NAD+, and the fluorogenic SIRT1 peptide substrate.

-

Add the purified SIRT1 enzyme to the appropriate wells of the 96-well plate. Include wells with a SIRT1 inhibitor as a negative control.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the SIRT1 deacetylation reaction and initiate the development step by adding the developer solution.

-

Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometer with excitation at ~350-360 nm and emission at ~450-465 nm.[22]

Western Blotting for Senescence Markers

Western blotting is a standard technique to detect and quantify the levels of specific proteins, such as the cell cycle inhibitors p21 and p16, which are often upregulated in senescent cells.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-p16, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare protein lysates from cultured cells.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p21 or anti-p16) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) for loading control.

Conclusion and Future Directions

SIRT1 stands as a pivotal regulator in the complex network of pathways that govern cellular aging and senescence. Its role in maintaining genomic stability, modulating key stress-response pathways, and influencing the inflammatory phenotype of senescent cells underscores its therapeutic potential for age-related diseases. The development of potent and specific SIRT1-activating compounds continues to be a promising avenue for interventions aimed at extending healthspan and mitigating the chronic diseases of aging. Future research should focus on further elucidating the tissue-specific roles of SIRT1, understanding the long-term effects of SIRT1 activation, and translating the wealth of preclinical findings into effective clinical therapies for human aging.

References

- 1. How does SIRT1 affect metabolism, senescence and cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirt1: Def-eating senescence? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1 and aging related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]

- 5. SIRT1, resveratrol and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuins and their Biological Relevance in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. The role of SIRT1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of SIRT1 in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. SIRTUIN REGULATION IN AGING AND INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT1 Suppresses the Senescence-Associated Secretory Phenotype through Epigenetic Gene Regulation | PLOS One [journals.plos.org]

- 14. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of SIRT1 on DNA Damage Response and Epigenetic Alterations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]

- 19. Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Simple Detection Methods for Senescent Cells: Opportunities and Challenges [frontiersin.org]

- 21. buckinstitute.org [buckinstitute.org]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

SIRT1 Signaling Pathways in Metabolic Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: SIRT1 as a Master Metabolic Regulator

Sirtuin 1 (SIRT1) is a highly conserved, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase that has emerged as a critical regulator of cellular metabolism and energy homeostasis.[1][2][3] Functioning as a cellular energy sensor, SIRT1 couples the deacetylation of key proteins to the cellular NAD+/NADH ratio, thereby modulating transcriptional programs in response to the cell's metabolic state. It deacetylates a wide array of non-histone proteins, including transcription factors and coactivators, to orchestrate complex responses in glucose and lipid metabolism, inflammation, oxidative stress, and insulin (B600854) sensitivity.[1][4][5]

Evidence increasingly points to the dysregulation of SIRT1 signaling in the pathophysiology of metabolic diseases such as type 2 diabetes (T2DM), nonalcoholic fatty liver disease (NAFLD), and obesity.[1][2][6] Consequently, SIRT1 has become a promising therapeutic target for these conditions.[1][2][7] This guide provides an in-depth overview of the core SIRT1 signaling pathways, summarizes key interactions, presents relevant experimental methodologies, and visualizes these complex networks.

Core SIRT1 Signaling Pathways

SIRT1 exerts its influence by deacetylating key regulatory proteins, thereby altering their activity, stability, or localization. The following sections detail its interaction with major metabolic signaling nodes.

The SIRT1-AMPK Axis: A Positive Feedback Loop for Energy Sensing

SIRT1 and AMP-activated protein kinase (AMPK) are two master energy sensors that work in concert to maintain cellular energy balance. A decrease in the cellular energy state (high AMP/ATP ratio) activates AMPK, which in turn can increase cellular NAD+ levels, thereby activating SIRT1.[8][9] In a reciprocal relationship, SIRT1 can deacetylate and activate the upstream kinase of AMPK, Liver Kinase B1 (LKB1).[8][10][11][12] This deacetylation, particularly at lysine (B10760008) 48 of LKB1, enhances its activity and promotes the phosphorylation and activation of AMPK.[11][12] This positive feedback loop amplifies the cellular response to low energy states, promoting catabolic pathways (like fatty acid oxidation) and inhibiting anabolic processes (like lipogenesis).[8][13]

SIRT1 & PGC-1α: Regulating Mitochondrial Biogenesis and Function

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and oxidative metabolism.[14][15][16] The activity of PGC-1α is modulated by post-translational modifications, including acetylation. SIRT1 directly interacts with and deacetylates PGC-1α, enhancing its transcriptional coactivator activity.[14][15][17][18] This activation leads to increased expression of genes involved in mitochondrial fatty acid oxidation and respiration.[14][18][19] In states of energy demand, such as fasting or exercise, the SIRT1-mediated activation of PGC-1α is crucial for adapting cellular metabolism to increase energy production.[15][17] Dysregulation of this axis is implicated in the mitochondrial dysfunction observed in metabolic diseases.[5][18]

References

- 1. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 as a potential therapeutic target for treatment of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging roles of SIRT1 in fatty liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SIRT1 in Type 2 Diabetes: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Emerging roles of SIRT1 in fatty liver diseases | Semantic Scholar [semanticscholar.org]

- 7. SIRT1 - an anti-inflammatory pathway at the crossroads between metabolic disease and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. SIRT1 modulation of the acetylation status, cytosolic localization, and activity of LKB1. Possible role in AMP-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Protein deacetylation by SIRT1: an emerging key post-translational modification in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. Deacetylation of PGC-1α by SIRT1: importance for skeletal muscle function and exercise-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sirtuins and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hilarispublisher.com [hilarispublisher.com]

Structural Basis of SIRT1 Modulation by Small Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent lysine (B10760008) deacetylase that has emerged as a significant therapeutic target for a wide array of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][3] Its enzymatic activity is intricately regulated by the cellular NAD+/NADH ratio, making it a key sensor of the cell's metabolic state. The modulation of SIRT1 activity by small molecules presents a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the structural basis of SIRT1 modulation, focusing on the mechanisms of activation and inhibition by small molecules. It is intended to serve as a resource for researchers and drug development professionals in the field.

SIRT1 Structure and Catalytic Mechanism

The human SIRT1 protein is composed of 747 amino acids and comprises a conserved catalytic domain flanked by N- and C-terminal extensions.[4][5][6] The catalytic core is further divided into a large Rossmann fold domain, which binds the NAD+ cofactor, and a smaller, more variable zinc-binding domain.[6][7] The active site is situated in a cleft between these two subdomains.[8]

A key feature of SIRT1 is its N-terminal extension, which contains a crucial domain for allosteric activation by small molecules, often referred to as the STAC-binding domain (SBD).[6][8][9] Additionally, a C-terminal regulatory (CTR) segment has been shown to be essential for SIRT1 activity, contributing to the stability of the catalytic domain.[7][10][11][12]

The deacetylation reaction catalyzed by SIRT1 is a multi-step process. First, the acetylated lysine substrate binds to the enzyme. This is followed by the binding of NAD+, leading to the cleavage of the nicotinamide (B372718) group and the formation of a C1'-O-alkylamidate intermediate. The 2'-hydroxyl group of the ADP-ribose then attacks the carbonyl carbon of the acetyl group, resulting in the release of the deacetylated lysine and the formation of 2'-O-acetyl-ADP-ribose.

Allosteric Activation of SIRT1 by Small Molecules

A class of compounds known as SIRT1-activating compounds (STACs) has been identified, which allosterically enhance the enzyme's activity.[1][2] These include the natural polyphenol resveratrol (B1683913) and various synthetic molecules.[1][13]

Mechanism of Activation

Recent structural and biochemical studies have elucidated a common mechanism for SIRT1 activation by STACs.[1][2][3] This mechanism involves the direct binding of the STAC to the N-terminal STAC-binding domain (SBD) of SIRT1.[1][3][9] The binding of the activator is thought to induce a conformational change that promotes a tighter interaction between SIRT1 and its acetylated substrate, effectively lowering the Michaelis constant (Km) for the substrate.[14][15] This "mutually assisted binding" model suggests that the activator, the enzyme, and the substrate form a more stable ternary complex.[1]

The activation is highly dependent on the nature of the peptide substrate. Specifically, hydrophobic residues at the +1 and +6 positions relative to the acetylated lysine are important for mediating the activation by STACs.[1][13]

Structural Insights from SIRT1-STAC Complexes

The crystal structure of a mini-hSIRT1 construct in complex with a synthetic STAC has revealed the precise binding site within the N-terminal domain.[4][5] The structure shows that the STAC binds to a three-helix bundle in the SBD.[6][9] This binding is mediated by a network of hydrogen bonds and hydrophobic interactions. Mutagenesis studies have identified key residues, such as glutamate (B1630785) 230, as being critical for this interaction and subsequent activation.[13]

The structure of SIRT1 in complex with resveratrol and a fluorogenic peptide has provided further insights, showing that resveratrol molecules can bridge the interaction between the substrate peptide and the SBD.[8][16]

Diagram: Proposed Mechanism of Allosteric SIRT1 Activation by STACs

Caption: Allosteric activation of SIRT1 by STACs.

Inhibition of SIRT1 by Small Molecules

Small molecule inhibitors of SIRT1 are also of significant interest for therapeutic applications, particularly in oncology.[8] These inhibitors can be broadly classified based on their mechanism of action.

Competitive Inhibition

Many SIRT1 inhibitors act by competing with either the acetylated substrate or the NAD+ cofactor. For example, nicotinamide, a byproduct of the sirtuin deacetylation reaction, is a well-known non-competitive inhibitor with respect to the acetylated substrate and a competitive inhibitor with respect to NAD+.

Novel Mechanism of Inhibition by EX-527

A particularly well-studied inhibitor is EX-527, which exhibits a novel mechanism of inhibition.[17][18] The crystal structure of the SIRT1 catalytic domain in complex with NAD+ and an analog of EX-527 revealed that the inhibitor binds deep within the catalytic cleft.[17][18] This binding displaces the nicotinamide portion of NAD+ and forces the cofactor into an extended, non-productive conformation.[17][18] This altered conformation of NAD+ sterically hinders the binding of the acetylated substrate, thereby inhibiting the deacetylation reaction.[17][18]

Diagram: Mechanism of SIRT1 Inhibition by EX-527

Caption: Inhibition of SIRT1 by EX-527.

Quantitative Data on SIRT1 Modulators

The following tables summarize key quantitative data for a selection of SIRT1 activators and inhibitors.

Table 1: SIRT1 Activators

| Compound | Type | EC50 (µM) | Max Activation (fold) | Notes |

| Resveratrol | Natural Polyphenol | 1.7 ± 0.1 | 2.6 ± 0.1 | Activation is substrate-dependent.[19] |

| SRT1720 | Synthetic STAC | ~0.16 | ~8 | A potent and selective STAC. |

| SRT2104 | Synthetic STAC | ~0.5 | ~5 | Another well-characterized synthetic STAC.[14] |

| Compound 23 | Synthetic STAC | 2.2 ± 0.3 | 2.8 ± 0.2 | Data from a specific in vitro assay.[19] |

| Compound 24 | Synthetic STAC | 1.5 ± 0.1 | 2.1 ± 0.1 | Data from a specific in vitro assay.[19] |

Table 2: SIRT1 Inhibitors

| Compound | Type | IC50 (µM) | Mechanism of Inhibition |

| EX-527 | Indole (B1671886) | ~0.038 | Novel, causes non-productive NAD+ conformation |

| Nicotinamide | Co-factor byproduct | ~50-100 | Non-competitive with substrate, competitive with NAD+ |

| Suramin | Polysulfonated naphthylurea | ~20 | Competitive with NAD+ |

| Sirtinol | Naphthofuranone | ~68 | - |

| Cambinol | β-naphthol | ~56 | - |

Experimental Protocols

Fluorescence-Based Deacetylation Assay

This is a widely used method for screening SIRT1 modulators in a high-throughput format.[20][21]

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore, such as aminomethylcoumarin (AMC), conjugated to the peptide.[21] Deacetylation of the lysine by SIRT1 makes the peptide susceptible to cleavage by a developer enzyme, which releases the fluorophore, leading to an increase in fluorescence.

Materials:

-

Purified recombinant human SIRT1[14]

-

Fluorogenic acetylated peptide substrate (e.g., from p53 sequence)[22]

-

NAD+

-

Developer solution (containing a protease)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds (activators or inhibitors)

-

96- or 384-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In each well of the microplate, add the SIRT1 enzyme, NAD+, and the test compound.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes).[22]

-

Stop the reaction and initiate development by adding the developer solution.

-

Incubate for a further period (e.g., 15-30 minutes) to allow for fluorophore release.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation ~360 nm, emission ~460 nm).[23]

-

Calculate the percent activation or inhibition relative to a control without the test compound.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful technique for studying the direct binding of small molecules to SIRT1 in real-time, providing kinetic and affinity data.[24][25][26]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip. This allows for the label-free determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified SIRT1 protein

-

Test compounds

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Immobilize the purified SIRT1 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of the test compound in running buffer.

-

Inject the test compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association.

-

After the injection, flow running buffer over the surface to monitor the dissociation phase.

-

Regenerate the sensor surface with a suitable regeneration solution if necessary.

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

X-ray Crystallography for Structural Determination

X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structures of SIRT1 in complex with its modulators.[4][7][10][11][18]

Principle: This technique involves crystallizing the protein or protein-ligand complex and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which its atomic structure can be determined.

Workflow:

-

Protein Expression and Purification: Express high-purity, homogenous SIRT1 protein (often a specific construct) in a suitable expression system (e.g., E. coli).

-

Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-ordered crystals of the SIRT1-ligand complex.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem, build an atomic model into the electron density map, and refine the model to obtain the final structure.

Diagram: Experimental Workflow for Studying SIRT1 Modulators

Caption: A typical workflow for the discovery and characterization of SIRT1 modulators.

Conclusion

The structural and mechanistic understanding of SIRT1 modulation by small molecules has advanced significantly in recent years. The elucidation of the allosteric activation mechanism involving the N-terminal STAC-binding domain and the novel inhibitory mechanism of compounds like EX-527 provide a solid foundation for the rational design of new and improved SIRT1 modulators. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers engaged in the discovery and development of novel therapeutics targeting this critical enzyme. Future work, including the use of cryo-electron microscopy to study SIRT1 in more complex and native-like environments, will undoubtedly continue to refine our understanding of its regulation and function.

References

- 1. Small-Molecule Allosteric Activators of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Allosteric Activators of Sirtuins | Annual Reviews [annualreviews.org]

- 3. Small-molecule allosteric activators of sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallographic structure of a small molecule SIRT1 activator-enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. Structural and functional analysis of human SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural and Functional Analysis of Human SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural basis for allosteric, substrate-dependent stimulation of SIRT1 activity by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 24. Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 26. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]

endogenous modulators of SIRT1 activity in mammals

An In-depth Technical Guide to Endogenous Modulators of SIRT1 Activity in Mammals

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), a highly conserved NAD+-dependent protein deacetylase, is a pivotal regulator of cellular homeostasis, metabolism, and aging in mammals.[1][2] Its enzymatic activity is intricately controlled by a variety of factors, including the availability of its cofactor NAD+ and direct interactions with endogenous modulator molecules. Understanding these native regulatory mechanisms is critical for the development of novel therapeutics targeting SIRT1 for age-related diseases, metabolic disorders, and cancer. This technical guide provides a comprehensive overview of the key endogenous protein and small-molecule modulators of SIRT1 activity identified in mammals. It details the signaling pathways they influence, presents quantitative data on their interactions, and provides detailed protocols for essential experimental validation.

Endogenous Modulators of SIRT1

The activity of SIRT1 is finely tuned by endogenous molecules that can either inhibit or enhance its deacetylase function. These modulators are crucial for integrating cellular metabolic status with epigenetic and transcriptional regulation.

Endogenous Inhibitors

Inhibition of SIRT1 is a key physiological process, primarily mediated by a direct product of its enzymatic reaction and by specific protein-protein interactions.

-

Nicotinamide (B372718) (NAM): As a product of the deacetylation reaction catalyzed by SIRT1, nicotinamide serves as a classic feedback inhibitor.[3][4] It functions by binding to the C-pocket of the sirtuin catalytic domain, preventing NAD+ from binding and thus non-competitively inhibiting the enzyme's activity. Elevated intracellular NAM levels, indicative of high energy expenditure, can therefore suppress SIRT1 function.

-

Deleted in Breast Cancer 1 (DBC1): DBC1 is a well-characterized endogenous protein inhibitor of SIRT1.[1][5] It forms a stable complex with the catalytic domain of SIRT1, directly blocking its deacetylase activity.[1][5] This inhibition is physiologically significant, as it leads to increased acetylation of SIRT1 substrates like p53, thereby promoting p53-mediated apoptosis in response to genotoxic stress.[1] The knockdown of DBC1 enhances SIRT1-mediated deacetylation.[1]

Table 1: Endogenous Inhibitors of SIRT1

| Modulator | Type | Mechanism of Action | Reported IC50 |

| Nicotinamide (NAM) | Small Molecule | Non-competitive feedback inhibitor, binds to C-pocket | 50 - 184 µM[4] |

| DBC1 | Protein | Binds to the catalytic domain of SIRT1, blocking substrate access | Not reported |

Endogenous Activators

While numerous exogenous compounds, particularly natural phytochemicals like resveratrol, are known to activate SIRT1, the landscape of true endogenous activators is less defined, especially for small molecules.[6][7][8][9][10] To date, a specific small-molecule endogenous activator has not been discovered.[10] However, several proteins have been identified that enhance SIRT1 activity.

-

Active Regulator of SIRT1 (AROS): AROS is a nuclear protein that directly binds to the N-terminal region of SIRT1. This interaction enhances SIRT1's ability to deacetylate p53, thereby suppressing p53-dependent transcriptional activity and subsequent apoptosis following DNA damage.[5]

-

Lamin A: Known as a structural component of the nuclear lamina, Lamin A has been identified as a protein activator of SIRT1.[11] In silico studies suggest it binds to the N-terminal region of SIRT1, potentially modulating its activity.[11]

-

Predicted Protein Activators: Bioinformatic studies have identified other potential protein activators based on structural similarity to Lamin A, including Epididymis secretory sperm binding protein (ESSBP), xylosyltransferase 1 (XT-1), and Adenylyl cyclase 9 (ADCY-9).[11] These proteins are predicted to dock to the N-terminal region of SIRT1, suggesting a positive modulatory role, though experimental validation is pending.[11]

Table 2: Endogenous Activators of SIRT1

| Modulator | Type | Mechanism of Action | Reported EC50 / AC50 |

| AROS | Protein | Binds to the N-terminus of SIRT1, enhancing deacetylation of p53 | Not reported |

| Lamin A | Protein | Binds to the N-terminus of SIRT1 | Not reported |

| ESSBP, XT-1, ADCY-9 | Proteins (Predicted) | Predicted to bind the N-terminal region of SIRT1 | Not reported |

Core Signaling Pathways Regulated by SIRT1

SIRT1 is a central node in major signaling networks that govern cellular responses to stress, inflammation, and metabolic state. Its activity on key protein targets dictates cellular fate.

SIRT1 and the p53 Tumor Suppressor Pathway

SIRT1 plays a critical anti-apoptotic role by directly deacetylating the tumor suppressor protein p53 at lysine (B10760008) 382.[1] This deacetylation inhibits p53's transcriptional activity, preventing it from inducing cell cycle arrest and apoptosis.[1] The endogenous inhibitor DBC1 counteracts this by binding to SIRT1, which preserves p53's acetylated, active state and promotes apoptosis under conditions of genotoxic stress.[1]

SIRT1 in the NF-κB Inflammatory Pathway

SIRT1 functions as a potent anti-inflammatory regulator by deacetylating the p65 subunit of the Nuclear Factor-kappa B (NF-κB) complex.[1][12] Deacetylation of p65 inhibits the transcriptional activity of NF-κB, thereby repressing the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[9] This mechanism is crucial for resolving inflammation and protecting against chronic inflammatory conditions.

SIRT1 in Metabolic Regulation

SIRT1 is a master regulator of energy metabolism, particularly in response to nutrient deprivation or caloric restriction.[13] It orchestrates an adaptive response by deacetylating and activating key metabolic regulators:

-

PGC-1α: Activation of PGC-1α promotes mitochondrial biogenesis and fatty acid oxidation.[14]

-

FOXO: Activation of FOXO transcription factors stimulates gluconeogenesis and enhances stress resistance.[12][14]

-

PPARα: Activation of PPARα further boosts fatty acid β-oxidation in the liver.[1][14]

Collectively, these actions help maintain energy homeostasis during fasting.[1]

Experimental Protocols

The characterization of SIRT1 modulators relies on a suite of robust biochemical and cell-based assays.

SIRT1 Activity Assay (Fluorometric)

This is a widely used method for screening SIRT1 activators and inhibitors in vitro. The assay is based on the deacetylation of a peptide substrate containing a fluorophore and a quencher.

Principle: The SIRT1 enzyme deacetylates an acetylated lysine on the substrate peptide. A developer solution, containing trypsin, then cleaves the peptide at the now-deacetylated lysine residue, separating the fluorophore from the quencher and resulting in a quantifiable increase in fluorescence.[10][15]

Protocol Steps:

-

Reagent Preparation: Thaw recombinant SIRT1 enzyme, NAD+, fluoro-substrate peptide, developer, and control compounds (e.g., Resveratrol for activation, Nicotinamide for inhibition) on ice. Prepare SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reaction Setup: In a 96-well microplate, add the assay buffer.

-

Add the test compound (potential modulator) or vehicle control.

-

Add NAD+ to all wells except for the "no NAD+" background controls.

-

Add the fluoro-substrate peptide to all wells.

-

Initiate Reaction: Add the purified SIRT1 enzyme to all wells to start the reaction. Mix thoroughly.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Development: Add the developer solution (containing trypsin and a Trichostatin A to inhibit other HDACs) to each well.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Measurement: Read the fluorescence using a microplate fluorometer at an excitation of ~360 nm and an emission of ~460 nm.[16]

-

Data Analysis: Subtract the background fluorescence (no NAD+ control) from all other readings. Calculate the percentage of inhibition or activation relative to the vehicle control.

References

- 1. Mammalian Sirt1: insights on its biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Mammalian Sirtuins in the Regulation of Metabolism, Aging, and Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. SIRT1 Activation by Natural Phytochemicals: An Overview | Semantic Scholar [semanticscholar.org]

- 9. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and molecular modeling of novel endogenous activator proteins of Sirt-1: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sirtuin-1 regulation of mammalian metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. biopioneer.com.tw [biopioneer.com.tw]

- 16. abcam.com [abcam.com]

An In-depth Technical Guide to SIRT1 Substrates and Their Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), the mammalian ortholog of the yeast Sir2 protein, is a class III histone deacetylase (HDAC) that plays a pivotal role in a wide array of cellular processes.[1] Its activity, which is dependent on the co-substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), links cellular energy status to the regulation of gene expression and protein function. SIRT1 deacetylates a diverse range of histone and non-histone protein substrates, thereby modulating numerous physiological and pathological events, including metabolism, DNA repair, inflammation, neurodegeneration, and cancer.[2][3][4][5] This technical guide provides a comprehensive overview of key SIRT1 substrates, their biological functions, quantitative data on their interactions with SIRT1, detailed experimental protocols for their study, and visualizations of the signaling pathways in which they operate.

Core SIRT1 Substrates and Their Biological Roles

SIRT1 targets a multitude of proteins for deacetylation, leading to either activation or repression of their function. These substrates are involved in critical cellular signaling networks. A summary of prominent SIRT1 substrates and their associated biological functions is presented below.

Histone Substrates

SIRT1 deacetylates specific lysine (B10760008) residues on histones, leading to chromatin remodeling and transcriptional repression. Key histone substrates include:

-

H3K9ac (Histone H3 at lysine 9): Deacetylation of H3K9ac is associated with gene silencing.[6]

-

H4K16ac (Histone H4 at lysine 16): This is a primary target of SIRT1, and its deacetylation is crucial for chromatin compaction and gene silencing.[7]

-

H1K26ac (Histone H1 at lysine 26): Deacetylation of this residue by SIRT1 contributes to chromatin condensation.

Non-Histone Substrates

A vast and growing number of non-histone proteins are recognized as SIRT1 substrates. These proteins are key players in diverse signaling pathways.

-

p53: A tumor suppressor protein that is a well-established substrate of SIRT1.[3][4][8][9] Deacetylation of p53 by SIRT1 at lysine 382 inhibits its transcriptional activity and pro-apoptotic function, thereby promoting cell survival.[10]

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis and energy metabolism.[1][5][11] SIRT1-mediated deacetylation activates PGC-1α, leading to increased mitochondrial function and fatty acid oxidation.[12]

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): A key transcription factor in the inflammatory response. SIRT1 deacetylates the RelA/p65 subunit of NF-κB, inhibiting its transcriptional activity and suppressing inflammation.

-

FOXO (Forkhead box protein O): A family of transcription factors involved in stress resistance, metabolism, and longevity.[13][14][15][16][17] SIRT1 deacetylates FOXO proteins (e.g., FOXO1, FOXO3, FOXO4), modulating their transcriptional activity to promote stress resistance and inhibit apoptosis.

-

Ku70: A protein involved in DNA double-strand break repair through the non-homologous end joining (NHEJ) pathway.[18][19][20][21][22] Deacetylation of Ku70 by SIRT1 enhances its ability to suppress apoptosis mediated by Bax.

-

LKB1 (Liver kinase B1): A tumor suppressor kinase that activates AMP-activated protein kinase (AMPK).[23][24][25][26][27] SIRT1 can deacetylate LKB1, leading to its activation and subsequent activation of the AMPK pathway, which plays a central role in cellular energy homeostasis.

-

MyoD: A master regulatory transcription factor for muscle cell differentiation. SIRT1-mediated deacetylation of MyoD inhibits myogenesis.

-

eNOS (Endothelial nitric oxide synthase): An enzyme responsible for producing nitric oxide (NO) in endothelial cells, which is crucial for vascular health.[28][29] SIRT1 deacetylates and activates eNOS, promoting vasodilation and protecting against endothelial dysfunction.

Quantitative Data on SIRT1-Substrate Interactions

The efficiency and specificity of SIRT1-mediated deacetylation vary among its substrates. The following tables summarize available quantitative data on the kinetics and binding affinities of SIRT1 for some of its key substrates.

Table 1: Kinetic Parameters of SIRT1 Deacetylation

| Substrate (Peptide) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| p53 (K382Ac) | 68.5 ± 9.7 | 0.103 ± 0.004 | 1500 | [7][30][31][32] |

| H3K9Ac | 79.6 ± 10.8 | 0.125 ± 0.005 | 1570 | [7][30][31][32] |

| H4K16Ac | 46.4 ± 2.9 | 0.124 ± 0.002 | 2670 | [7][30][31][32] |

| p300 (K1024Ac) | 60.9 ± 6.7 | 0.093 ± 0.003 | 1530 | [7][30][31][32] |

| Ac-p53W | 13 ± 1.4 | 0.06 ± 0.001 | 4615 | [32] |

| Ac-p53 | 25 ± 0.2 | 0.08 ± 0.009 | 3200 | [32] |

| Ac-H4 | 108 ± 5.5 | 0.09 ± 0.006 | 833 | [32] |

| Ac-H3 | 121 ± 12.6 | 0.06 ± 0.009 | 496 | [32] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is the catalytic efficiency.

Table 2: Binding Affinities of SIRT1 for Substrates

| SIRT1 Complex | Ligand | Kd (μM) | Reference(s) |

| SIRT1 | Resveratrol (Apo) | 28 | [32] |

| SIRT1·ADPr·Ac-p53 | Resveratrol | 16 | [32] |

| SIRT1 + p53-AMC | Resveratrol (0.5 mM) | 7.3 | [33] |

| SIRT1 (E230K) + p53-AMC | Resveratrol (0.5 mM) | 19.5 | [33] |

| SIRT1 (Q222A/N226A) + p53-AMC | Resveratrol (0.5 mM) | 18.2 | [33] |

| SIRT1 (D292A/D298A) + p53-AMC | Resveratrol (0.5 mM) | 6.5 | [33] |

Kd (dissociation constant) is a measure of the binding affinity between two molecules. A lower Kd value indicates a stronger binding affinity.

Signaling Pathways and Experimental Workflows

The diverse functions of SIRT1 are a consequence of its integration into numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows for studying SIRT1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of SIRT1 and its substrates.

In Vitro SIRT1 Deacetylase Assay (Fluorometric)

This protocol is adapted from commercially available kits and allows for the measurement of SIRT1 activity in a high-throughput format.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known substrates)

-

NAD+

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)

-

SIRT1 inhibitor (e.g., Nicotinamide) for control

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate at desired concentrations.

-

Prepare serial dilutions of the SIRT1 enzyme in assay buffer.

-

Prepare control wells containing the reaction mixture without SIRT1 (blank) and with a SIRT1 inhibitor.

-

-

Initiate the Reaction:

-

Add the SIRT1 enzyme dilutions to the appropriate wells of the 96-well plate.

-

Add the reaction mixture to all wells to start the reaction.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme concentration and substrate.

-

-

Development:

-

Add the developer solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 350/460 nm).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Plot the fluorescence intensity against the SIRT1 concentration to determine the enzyme activity.

-

Immunoprecipitation (IP) of SIRT1 and its Substrates

This protocol describes the co-immunoprecipitation of SIRT1 and its interacting proteins from cell lysates.

Materials:

-

Cultured cells expressing SIRT1 and its potential substrate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-SIRT1 antibody or antibody against the substrate of interest

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (whole-cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Remove the beads and add the primary antibody (e.g., anti-SIRT1) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Collect the beads by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer for 5 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SIRT1 and the suspected interacting substrate.

-

Chromatin Immunoprecipitation (ChIP) for SIRT1 Target Genes

This protocol allows for the identification of genomic regions where SIRT1 is bound, either directly or indirectly, to chromatin.

Materials:

-

Cultured cells

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (B1666218) (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

Anti-SIRT1 antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR or reagents for ChIP-sequencing

Procedure:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-SIRT1 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with high salt.

-

-

DNA Purification:

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

Conclusion

SIRT1 is a master regulator of cellular physiology and a critical node in a complex network of signaling pathways. Its ability to deacetylate a wide array of histone and non-histone substrates allows it to fine-tune cellular responses to environmental and metabolic cues. The substrates and pathways detailed in this guide represent key areas of SIRT1 research and offer numerous potential targets for therapeutic intervention in a variety of diseases. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to further unravel the intricate roles of SIRT1 and harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1: Regulator of p53 Deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of SIRT1 protein knock down on PGC-1α acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of SIRT1 deacetylase and p53 activation uncouples the anti-inflammatory and chemopreventive actions of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deacetylation of PGC-1α by SIRT1: importance for skeletal muscle function and exercise-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein deacetylation by SIRT1: an emerging key post-translational modification in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT1 is critical regulator of FOXO-mediated transcription in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deacetylation of FoxO by Sirt1 plays an essential role in mediating starvation-induced autophagy in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stress-dependent regulation of FOXO transcription factors by the SIRT1 deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Suppression of FOXO1 activity by FHL2 through SIRT1‐mediated deacetylation | The EMBO Journal [link.springer.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. SIRT1 promotes DNA repair activity and deacetylation of Ku70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SIRT1 promotes DNA repair activity and deacetylation of Ku70 -Experimental and Molecular Medicine | Korea Science [koreascience.kr]

- 22. SIRT1 inhibition impairs non-homologous end joining DNA damage repair by increasing Ku70 acetylation in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SIRT1 Modulation of the Acetylation Status, Cytosolic Localization, and Activity of LKB1: POSSIBLE ROLE IN AMP-ACTIVATED PROTEIN KINASE ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Resveratrol-induced Sirt1 phosphorylation by LKB1 mediates mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SIRT1 modulation of the acetylation status, cytosolic localization, and activity of LKB1. Possible role in AMP-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. SIRT1 promotes endothelium-dependent vascular relaxation by activating endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sirt1 Inhibits Oxidative Stress in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. par.nsf.gov [par.nsf.gov]

- 31. researchgate.net [researchgate.net]

- 32. escholarship.org [escholarship.org]

- 33. researchgate.net [researchgate.net]

role of NAD+ availability in SIRT1 activation

An In-depth Technical Guide on the Core Role of NAD+ Availability in SIRT1 Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, is a critical regulator of cellular metabolism, stress resistance, and aging. Its enzymatic activity is fundamentally coupled to the availability of its co-substrate, Nicotinamide (B372718) Adenine Dinucleotide (NAD+). This document provides a detailed examination of this relationship, outlining the biochemical mechanisms, the intricate pathways governing NAD+ homeostasis, and the direct impact of fluctuating NAD+ levels on SIRT1 function. We present quantitative data on enzyme kinetics and cellular NAD+ concentrations, detailed protocols for measuring SIRT1 activity, and signaling pathway diagrams to offer a comprehensive resource for researchers and professionals in drug development.

The Fundamental Mechanism: NAD+ as a Limiting Co-substrate

SIRT1 catalyzes the deacetylation of lysine (B10760008) residues on a multitude of protein substrates, thereby modulating their activity and function. This is not a simple hydrolysis reaction; SIRT1 utilizes NAD+ as a co-substrate. In the process, the bond between nicotinamide and the ADP-ribose moiety of NAD+ is cleaved. The acetyl group from the substrate is transferred to the ADP-ribose, generating 2'-O-acetyl-ADP-ribose, and nicotinamide (NAM) is released alongside the deacetylated protein.[1]

The reaction's direct dependence on NAD+ means that the intracellular concentration of this molecule is a critical determinant of SIRT1 activity.[1][2][3] This positions SIRT1 as a metabolic sensor, linking the cell's energy status, reflected in NAD+ levels, to adaptive transcriptional responses.[1][3]

Caption: The NAD+-dependent deacetylation reaction catalyzed by SIRT1.

Regulation of Intracellular NAD+ Availability

The cellular NAD+ pool is dynamically regulated by the balance between its biosynthesis and consumption by various enzymes. Understanding these pathways is crucial for comprehending the control of SIRT1 activity.

NAD+ Biosynthesis Pathways

In mammals, NAD+ is synthesized primarily through the salvage pathway, with the de novo pathway from tryptophan playing a lesser role.[4]

-

The Salvage Pathway: This is the predominant route for NAD+ production in mammals.[4] It recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like SIRT1 and PARPs. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN).[4][5] NMN is then converted to NAD+ by NMN adenylyltransferases (NMNATs).[4]

-

Precursors: Nicotinamide Riboside (NR) is another precursor that can enter the salvage pathway, being converted to NMN by nicotinamide riboside kinases (NRKs).[4] Supplementing with precursors like NMN or NR has been shown to boost NAD+ levels and enhance SIRT1 activity.[3][6]

Caption: The NAD+ salvage pathway is the primary source of NAD+ in mammals.

NAD+ Consuming Enzymes

SIRT1 competes for the cellular NAD+ pool with other NAD+-consuming enzymes. The most significant of these are:

-

Poly(ADP-ribose) polymerases (PARPs): Primarily involved in DNA repair and cell death. Upon DNA damage, PARP1 is heavily activated and can deplete cellular NAD+ stores, thereby reducing SIRT1 activity.[7][8]

-

CD38 and CD157: These are NAD+ glycohydrolases that regulate calcium signaling and have been shown to be major consumers of NAD+ in vivo.[6]

The combined activity of PARPs and sirtuins accounts for the majority of NAD+ consumption under basal conditions in certain cell lines.[9]

Quantitative Data: NAD+ Levels and SIRT1 Kinetics

The interplay between NAD+, its precursors, inhibitors, and SIRT1 activity is governed by specific biochemical parameters.

| Parameter | Value | Context | Significance | Reference(s) |

| SIRT1 Km for NAD+ | ~100-200 µM | In vitro enzymatic assays. The concentration of NAD+ at which SIRT1 operates at half its maximal velocity. | Suggests that physiological fluctuations in NAD+ (typically 200-800 µM) can directly impact SIRT1 activity. | [1] |

| Nicotinamide (NAM) Ki | 30 - 200 µM | Non-competitive inhibition of SIRT1. | NAM, a product of the SIRT1 reaction, acts as a feedback inhibitor. Its cellular concentration is critical. | [1] |

| NADH IC50 | 1.3 - 68 mM | Inhibition of sirtuin family proteins. | While NADH can inhibit SIRT1, the required concentrations are well above physiological levels, suggesting the NAD+/NADH ratio is more important than absolute NADH levels for regulation. | [10][11] |

| Basal NAD+ Consumption (SIRT1/2) | ~32 pmol / million cells / hour | In T47D cells, accounts for approximately one-third of total NAD+ consumption under basal conditions. | Demonstrates that sirtuins are a significant factor in cellular NAD+ turnover. | [9] |

| Cellular NAD+/NADH Ratio | ~129 to 235 (Cytosolic) | A decrease in this ratio in human cells led to a decrease in SIRT1 activity. | The redox state of the cell, reflected by this ratio, directly modulates SIRT1 function. | [10] |

Experimental Protocols

Accurate measurement of SIRT1 activity is paramount for research and drug development. Several assays are available, each with distinct principles and applications.

Protocol: Fluorometric Assay of SIRT1 Activity via Nicotinamide Quantification (PNC1-OPT Assay)

This method provides a sensitive measurement of SIRT1 activity by quantifying the production of nicotinamide (NAM), a direct product of the deacetylation reaction. It is substrate-agnostic, meaning it can be used with unlabeled peptide or protein substrates.[12][13]

Principle:

-

Step 1 (SIRT1 Reaction): SIRT1 deacetylates its substrate in the presence of NAD+, producing NAM.

-

Step 2 (PNC1 Reaction): The yeast nicotinamidase (Pnc1) is added, which converts the generated NAM into nicotinic acid and ammonia (B1221849).

-

Step 3 (OPT Reaction): O-phthalaldehyde (OPT) reacts with the ammonia produced in Step 2 under basic conditions to form a fluorescent product.

-

Detection: The fluorescence is measured (Excitation ~360 nm, Emission ~450 nm) and is directly proportional to the amount of NAM produced, and thus to SIRT1 activity.

Detailed Methodology: [12][14]

-

Reagent Preparation:

-

SIRT1 Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

-

Substrate: Acetylated peptide (e.g., Ac-RHKK(ac)W-NH₂) at a working concentration of 100 µM.

-

NAD+ Solution: 10 mM stock, for a final concentration of 500 µM.

-

SIRT1 Enzyme: Purified recombinant SIRT1, diluted to a working concentration (e.g., 1-2 µM).

-

Stop/Development Reagents: Prepare a master mix containing yeast Pnc1, OPT, and other components as per commercial kit instructions or published methods.[12]

-

-

SIRT1 Reaction Setup (in a 96-well plate):

-

To each well, add 25 µL of SIRT1 Reaction Buffer.

-

Add 5 µL of the peptide substrate.

-

Add 5 µL of the SIRT1 enzyme. For a negative control, add buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

To initiate the reaction, add 15 µL of NAD+ solution to each well.

-

Incubate at 37°C for 60 minutes.

-

-

Development and Measurement:

-

Stop the reaction and initiate development by adding 50 µL of the Pnc1/OPT master mix.

-

Incubate at room temperature for 30-60 minutes in the dark.

-

Measure fluorescence using a plate reader (Ex/Em = 360/450 nm).

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control (no enzyme) from all sample readings.

-

Quantify NAM production by comparing the corrected fluorescence values to a standard curve generated with known concentrations of NAM.

-

Caption: Experimental workflow for the PNC1-OPT based SIRT1 activity assay.

Protocol: Quantification of NAD+

Measuring cellular NAD+ levels is essential for correlating them with SIRT1 activity. An enzymatic cycling assay is a common and sensitive method.[15]

Principle: NAD+ is used in a cycling reaction involving alcohol dehydrogenase (ADH). In the presence of ethanol, ADH reduces NAD+ to NADH. The NADH is then re-oxidized to NAD+ by another enzyme, and this cycle is coupled to the reduction of a tetrazolium dye (e.g., MTT) into a colored formazan (B1609692) product, which can be measured spectrophotometrically. The rate of color development is proportional to the NAD+ concentration.

Brief Methodology: [15]

-

Sample Preparation: Cells or tissues are lysed using an acid extraction (e.g., HClO₄) to preserve NAD+ while degrading NADH. The extract is then neutralized.

-

Reaction Setup: The neutralized extract is added to a reaction buffer containing ethanol, ADH, phenazine (B1670421) ethosulfate (PES), and a tetrazolium dye (MTT).

-

Measurement: The plate is incubated, and the absorbance of the formazan product is read over time (e.g., at 570 nm).

-

Quantification: The NAD+ concentration in the sample is determined by comparing the rate of absorbance change to a standard curve prepared with known NAD+ concentrations.

Therapeutic Implications and Future Directions

The tight coupling of SIRT1 activity to NAD+ availability has significant therapeutic implications for age-related diseases, including metabolic disorders, neurodegeneration, and cardiovascular disease.[6][16] Strategies aimed at activating SIRT1 can be broadly categorized:

-

NAD+ Precursor Supplementation: Increasing the substrate pool for NAD+ synthesis by providing NMN or NR is a direct way to boost SIRT1 activity.[3][17]

-

Inhibition of NAD+ Consumers: Targeting enzymes like PARP or CD38 can preserve the cellular NAD+ pool, making more available for SIRT1.[3][17]

-

Activation of NAD+ Biosynthesis: Pharmacological activation of the rate-limiting enzyme NAMPT could enhance the endogenous NAD+ production rate.[17]

The development of drugs that modulate NAD+ metabolism represents a promising avenue for therapeutic intervention in a wide range of pathologies by harnessing the beneficial effects of SIRT1 activation. Future research will focus on tissue-specific NAD+ regulation and the development of more potent and specific modulators of NAD+ biosynthetic and consuming pathways.

References

- 1. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tryeden.com [tryeden.com]

- 3. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Age Related Changes in NAD+ Metabolism Oxidative Stress and Sirt1 Activity in Wistar Rats | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIRT1-dependent restoration of NAD+ homeostasis after increased extracellular NAD+ exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic potential of SIRT1 and NAMPT-mediated NAD biosynthesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of SIRT1 Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent protein deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, apoptosis, and aging. Its involvement in the pathophysiology of numerous age-related diseases, such as type 2 diabetes, neurodegenerative disorders, and cancer, has made it a prominent target for therapeutic intervention. The discovery of small molecule modulators of SIRT1 activity through high-throughput screening (HTS) is a key strategy in the development of novel therapeutics. These application notes provide detailed protocols for biochemical and cell-based assays designed for the HTS of SIRT1 activators and inhibitors.

SIRT1 Signaling Pathway

SIRT1 exerts its biological functions by deacetylating a multitude of downstream targets, thereby modulating their activity. The core of SIRT1's function lies in its NAD+-dependent deacetylase activity, linking cellular energy status (NAD+/NADH ratio) to adaptive transcriptional responses. Key downstream pathways influenced by SIRT1 include:

-